molecular formula C15H10N2O3S B10897212 2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid

2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B10897212
M. Wt: 298.3 g/mol
InChI Key: NHUIIQDSLSGWSQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound that features a cyano group, a thiophene ring, and a benzoic acid moiety

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C15H10N2O3S/c16-9-10(8-11-4-3-7-21-11)14(18)17-13-6-2-1-5-12(13)15(19)20/h1-8H,(H,17,18)(H,19,20)/b10-8+

InChI Key

NHUIIQDSLSGWSQ-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC=CS2)/C#N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=CS2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves the condensation of 2-thiophenecarboxaldehyde with cyanoacetic acid, followed by the reaction with 2-aminobenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and thiophene ring are believed to play a crucial role in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-2-CYANO-3-(2-FURYL)-2-PROPENOYL]AMINO}BENZOIC ACID: Similar structure but with a furan ring instead of a thiophene ring.

    2-{[(E)-2-CYANO-3-(2-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

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